4-(2'-Methoxybenzyloxy)phenylboronic acid
Overview
Description
4-(2'-Methoxybenzyloxy)phenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Mechanism of Action
They are often used in the Suzuki-Miyaura cross-coupling reactions , which is a type of palladium-catalyzed carbon-carbon bond-forming reaction, and in the synthesis of various biologically active compounds.
The pharmacokinetics of boronic acids can be influenced by their physicochemical properties, such as lipophilicity and water solubility , which can affect their absorption, distribution, metabolism, and excretion (ADME) properties.
The action and stability of boronic acids can also be influenced by environmental factors such as temperature . For instance, 4-(2’-Methoxybenzyloxy)phenylboronic acid is recommended to be stored under an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2'-Methoxybenzyloxy)phenylboronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2'-Methoxybenzyloxy)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Phenols or quinones.
Reduction: Boronate esters.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-(2'-Methoxybenzyloxy)phenylboronic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
4-(2'-Methoxybenzyloxy)phenylboronic acid is unique due to the presence of both a methoxybenzyl group and a boronic acid group. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers improved stability and versatility, particularly in cross-coupling reactions.
Properties
IUPAC Name |
[4-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-5-3-2-4-11(14)10-19-13-8-6-12(7-9-13)15(16)17/h2-9,16-17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZFEBLXRQPHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584718 | |
Record name | {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-74-5 | |
Record name | {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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